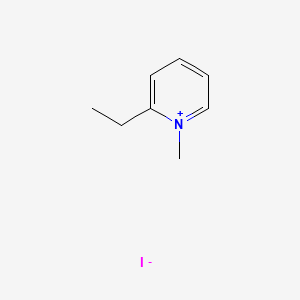

Pyridinium, 2-ethyl-1-methyl-, iodide

Description

Overview of Pyridinium (B92312) Salts in Contemporary Chemical Research

Pyridinium salts represent a privileged class of heterocyclic compounds that have garnered significant attention across a multitude of chemical research areas. rsc.org These organic salts, characterized by a positively charged pyridinium cation, are integral to numerous natural products and pharmaceutically active molecules. rsc.org In contemporary research, their applications are diverse and expanding. They are extensively studied as ionic liquids, where their tunable physicochemical properties are advantageous. rsc.orgresearchgate.net Furthermore, pyridinium salts serve as versatile building blocks and intermediates in organic synthesis, including in the formation of pyridinium ylides and as precursors for various heterocyclic systems. rsc.orgnih.gov Their utility extends to materials science, where they are incorporated into polymers and dyes, and into biological applications such as gene delivery and as antimicrobial or anticancer agents. rsc.orgrsc.orgnih.gov Recent advancements have also highlighted their role as radical precursors in organic synthesis and in the development of photosensitizers for photodynamic therapy. researchgate.netnih.gov

Significance of Quaternary Ammonium (B1175870) Salts in Chemical Systems

Quaternary ammonium salts (QAS), or "quats," are a broad class of compounds to which pyridinium salts belong. wikipedia.orgchemicalsafetyfacts.org They are organic compounds with the general structure [NR4]+, where R represents alkyl or aryl groups, resulting in a permanently charged cation regardless of the solution's pH. wikipedia.org This permanent charge is fundamental to their widespread significance in various chemical systems. A primary application of QAS is as surfactants, where their molecular structure typically includes a hydrophilic cationic head and a hydrophobic tail, enabling them to reduce surface tension. jst.go.jpnih.gov This property makes them valuable as detergents, fabric softeners, and antistatic agents. wikipedia.orgchemicalsafetyfacts.org

In the realm of organic chemistry, quaternary ammonium salts are extensively used as phase transfer catalysts (PTCs). wikipedia.orgtcichemicals.com PTCs facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one reactant across the phase boundary to react with the other. wikipedia.org This catalytic action accelerates reaction rates and can lead to higher yields and purer products. tcichemicals.com Additionally, their antimicrobial properties are widely exploited in disinfectants and antiseptics. chemicalsafetyfacts.orgnih.gov The cationic charge interacts with the negatively charged cell membranes of bacteria and fungi, leading to cell disruption. youtube.com

Historical Development and Evolution of Pyridinium Salt Research

The study of pyridinium salts is intrinsically linked to the history of their parent heterocycle, pyridine (B92270). Pyridine was first isolated in the 19th century from bone oil. wikipedia.org The development of systematic organic chemistry led to an understanding of its structure and the exploration of its reactivity. A pivotal moment in pyridinium salt synthesis was the invention of the Chichibabin pyridine synthesis in 1924, which provided an efficient route to pyridine and its derivatives, thereby facilitating further research. wikipedia.org

Initially, research into quaternary pyridinium salts focused on their synthesis and basic properties, often as simple alkylation products of pyridine. jst.go.jpnih.gov A significant evolution in the field came with the recognition of pyrylium (B1242799) salts as versatile precursors for pyridinium salt synthesis, a field of chemistry that gained prominence from the 1960s onwards. nih.govrsc.org This discovery opened up pathways to a much wider variety of substituted pyridinium compounds. The discovery in the 1970s that pyridinium salts could undergo unique photochemical cyclization reactions, though not widely explored for several decades, eventually opened new avenues in synthetic chemistry. scilit.com In recent years, research has evolved to focus on the development of pyridinium salts with specific functionalities for advanced applications, such as in ionic liquids, functional materials, and as catalysts for complex organic transformations. rsc.org This includes the development of novel synthetic methods, such as those involving C-H functionalization, to access complex pyridinium scaffolds. researchgate.net

Research Gaps and Motivations for Studying Pyridinium, 2-ethyl-1-methyl-, iodide

While the broader class of pyridinium salts is well-studied, specific isomers and substitution patterns remain underexplored. The academic motivation for investigating a specific compound like this compound stems from several general research gaps in the field. There is a continuous search for novel ionic liquids with tailored properties, such as specific melting points, viscosities, and solvent capabilities. The precise substitution on the pyridinium ring, as seen with the 2-ethyl and 1-methyl groups, can significantly influence these bulk properties.

Furthermore, the development of new catalysts is a perpetual goal in organic synthesis. The steric and electronic environment around the cationic nitrogen, influenced by the ethyl group at the 2-position, could impart unique selectivity in catalytic applications, such as in phase transfer catalysis or as a component of a more complex catalytic system. A significant limitation in the synthesis of some pyridinium salts is the need for expensive reagents or harsh reaction conditions. Therefore, developing and studying efficient and environmentally benign synthesis routes for specific substitution patterns like 2-ethyl-1-methyl is a valid research objective. The exploration of novel pyridinium salts is also driven by the search for new bioactive compounds, and understanding how this particular substitution pattern affects antimicrobial or other biological activities is a key motivator. nih.govresearchgate.net

Scope and Objectives of Academic Inquiry on the Compound

A focused academic inquiry into this compound would encompass several key objectives. The primary objective would be its unambiguous synthesis and purification, likely through the quaternization of 2-ethylpyridine (B127773) with methyl iodide. A crucial subsequent step would be its comprehensive characterization using a suite of analytical techniques. This would include spectroscopic methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) to confirm the molecular structure, and mass spectrometry to verify its molecular weight.

A further objective would be the investigation of its physicochemical properties. This would involve determining its melting point, solubility in various organic and aqueous solvents, and thermal stability through techniques like thermogravimetric analysis (TGA). An important area of inquiry would be to evaluate its potential as an ionic liquid, which would involve measuring its ionic conductivity. Finally, the scope could extend to preliminary investigations of its reactivity and potential applications, for instance, assessing its efficacy as a phase transfer catalyst in a model organic reaction or screening its biological activity against common bacterial strains.

Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 52806-01-6 |

| Molecular Formula | C₈H₁₂IN |

| Molecular Weight | 249.09 g/mol |

| InChI | InChI=1S/C8H12N.HI/c1-3-8-6-4-5-7-9(8)2;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 |

| Canonical SMILES | CC[N+]1=CC=CC=C1C.[I-] |

Data sourced from multiple chemical databases. guidechem.comfda.govnih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-ethyl-1-methylpyridin-1-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N.HI/c1-3-8-6-4-5-7-9(8)2;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOWWFMQTCYIOU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=[N+]1C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480684 | |

| Record name | Pyridinium, 2-ethyl-1-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52806-01-6 | |

| Record name | Pyridinium, 2-ethyl-1-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry for Pyridinium, 2 Ethyl 1 Methyl , Iodide

Established Synthetic Routes for 1-Alkyl-2-ethylpyridinium Salts

The most direct and widely employed method for synthesizing 1-alkyl-2-ethylpyridinium salts, including the target iodide compound, is the N-alkylation of the 2-ethylpyridine (B127773) precursor. This reaction, a specific example of the Menshutkin reaction, involves the formation of a new carbon-nitrogen bond, converting the tertiary amine of the pyridine (B92270) ring into a quaternary ammonium (B1175870) cation.

N-Alkylation of 2-Ethylpyridine Precursors with Methyl Iodide

The synthesis of 2-ethyl-1-methylpyridinium iodide is classically achieved through the direct N-alkylation of 2-ethylpyridine using methyl iodide. dergipark.org.trgoogle.com In this reaction, the lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic methyl group of methyl iodide. This nucleophilic substitution (SN2) reaction results in the formation of the 2-ethyl-1-methylpyridinium cation and the iodide anion, which associate to form the salt. dergipark.org.tr The process for preparing similar pyridinium (B92312) salts, such as 1-methylpyridinium-2-aldoxime iodide, has been well-documented, involving the reaction of the parent pyridine derivative with methyl iodide. google.com

The reaction between a pyridine derivative and an alkyl iodide is often exothermic, particularly with a reactive alkylating agent like methyl iodide. dergipark.org.tr For instance, the preparation of 4-ethyl-1-methylpyridinium iodide involves the slow, gradual addition of methyl iodide to 4-ethyl pyridine with continuous stirring and cooling to manage the reaction's exothermic nature. dergipark.org.tr

Optimization of the reaction often involves adjusting the stoichiometry of the reactants, the reaction time, and the temperature. To drive the reaction towards completion, an excess of the alkylating agent may be used. Reaction times can vary significantly, from a few hours to overnight, depending on the reactivity of the specific pyridine substrate and the chosen conditions. google.comacs.org While some reactions proceed readily at room temperature, others may require heating to achieve a satisfactory yield and reaction rate. google.comresearchgate.net For example, related alkylations of pyridine have been performed at temperatures of 80°C. acs.org

Table 1: Illustrative Reaction Conditions for N-Alkylation of Pyridine Derivatives

| Reactants | Alkylating Agent | Solvent | Temperature | Time | Yield | Reference |

| Pyridine-2-aldoxime (B213160) | Methyl Chloride | N,N-Dimethylformamide | ~100 °C | 22 hours | High (four-fold increase) | google.com |

| Pyridine | 1,1-diborylalkane/MeLi | 1,2-DME | 80 °C | 18 hours | 53% (C4-isomer) | acs.org |

| 4-Ethyl Pyridine | Methyl Iodide | Not specified (neat) | Cooled, then stirred | 1 hour | Not specified | dergipark.org.tr |

| Benzaldehyde, etc. (for Biginelli reaction) | (CMPI as reagent) | Solvent-free | 85 °C | 1 hour | 91% | researchgate.net |

Note: This table includes examples of related pyridine alkylations and reactions to illustrate typical conditions. CMPI is 2-chloro-1-methylpyridinium (B1202621) iodide.

The choice of solvent can significantly influence the rate and yield of N-alkylation reactions. While studies on the ¹⁵N chemical shifts suggest that methylation shifts in pyridines are largely independent of the solvent and counterion, the practical efficiency of the synthesis can be highly solvent-dependent. caltech.eduscispace.com

For example, early syntheses of 1-methylpyridinium-2-aldoxime chloride from pyridine-2-aldoxime and methyl chloride in classic organic solvents like acetone, ethyl alcohol, and benzene (B151609) resulted in low yields. google.com A breakthrough was achieved by using N,N-dimethylformamide (DMF) as the solvent, which led to a four-fold increase in yield, suggesting that its high solvating power may increase the polarity and reactivity of the methylating agent. google.com In other contexts, solvents such as acetonitrile (B52724) and methanol (B129727) are commonly used for synthesizing and performing anion exchanges on pyridinium salts. nih.govresearchgate.net The selection of a solvent is critical, as it must dissolve the reactants and, ideally, facilitate the reaction while allowing for easy isolation of the product.

Temperature is a critical parameter in the synthesis of pyridinium salts. As noted, the reaction can be exothermic, necessitating initial cooling. dergipark.org.tr However, to ensure the reaction proceeds to completion within a reasonable timeframe, elevated temperatures are often applied. Temperatures in the range of 80°C to 100°C are commonly reported for related syntheses. google.comacs.orgresearchgate.net

While many N-alkylation reactions are conducted at atmospheric pressure, the use of super-atmospheric pressure can be a key optimization strategy, especially when dealing with gaseous reactants like methyl chloride. In the synthesis of 1-methylpyridinium-2-aldoxime chloride, reacting the components in a sealed pressure bottle at temperatures reaching 100°C under the resulting super-atmospheric pressure was crucial for achieving high yields. google.com This indicates that for less reactive alkylating agents or to accelerate the reaction, optimizing both temperature and pressure can be essential.

Anion Exchange Methodologies for Iodide Salt Formation

While direct alkylation with methyl iodide is the most straightforward route to 2-ethyl-1-methylpyridinium iodide, the iodide salt can also be formed via anion exchange. This methodology is particularly useful if the pyridinium cation is first synthesized with a different counter-ion (e.g., chloride, bromide, or acetate) or if a highly pure iodide salt free from other halide contaminants is required. nih.govresearchgate.net

The process typically involves the use of an Anion Exchange Resin (AER). nih.govresearchgate.net First, the resin, often in its hydroxide (B78521) (OH⁻) or chloride (Cl⁻) form, is loaded with iodide anions by passing a solution of an iodide salt (like sodium iodide or potassium iodide) through it. Once the resin is in the iodide (I⁻) form, a solution of the 2-ethyl-1-methylpyridinium salt with its original anion (e.g., 2-ethyl-1-methylpyridinium chloride) is passed through the resin column. The resin captures the original anion and releases an iodide ion, which then pairs with the pyridinium cation, resulting in the desired 2-ethyl-1-methylpyridinium iodide in the eluate. nih.gov This method has been shown to be highly effective for various pyridinium salts, proceeding in excellent to quantitative yields, especially when conducted in non-aqueous solvents like methanol or acetonitrile. nih.govresearchgate.net

Table 2: Anion Exchange Results for Pyridinium Salts

| Starting Salt | Target Anion | Solvent | Yield | Reference |

| [bmpy]I | Acetate (B1210297) | Methanol | 84% | nih.gov |

| [bmpy]I | Acetate | Acetonitrile | Quantitative | nih.gov |

| [bmpy]I | Various Anions | Methanol | ≥ 98% | nih.gov |

Note: [bmpy]I refers to a butyl-methylpyridinium iodide, used here as a representative example of a pyridinium salt undergoing anion exchange.

Green Chemistry Approaches in the Synthesis of the Compound

Modern synthetic chemistry emphasizes the use of green chemistry principles to minimize environmental impact. For the synthesis of 2-ethyl-1-methylpyridinium iodide, several green approaches can be considered.

One key area is the replacement of hazardous reagents. Methyl iodide is an effective but toxic and volatile methylating agent. Green chemistry encourages finding safer alternatives. For example, in pharmaceutical synthesis, there has been a move to replace methyl iodide with reagents like trimethylsulfoxonium (B8643921) iodide, which is less hazardous. pharmtech.com

Another green strategy is the reduction or elimination of volatile organic solvents. Solvent-free reactions, where the reactants are mixed directly, often at an elevated temperature, can offer significant environmental benefits. researchgate.net Such solvent-free conditions, potentially aided by microwave or ultrasonic irradiation, can lead to shorter reaction times and simpler workups. researchgate.netmdpi.com

When solvents are necessary, the choice of solvent is critical. Green chemistry promotes the use of benign solvents like water, ethanol (B145695), or acetonitrile over more hazardous options like dichloromethane (B109758) or DMF. nih.govpharmtech.com The use of catalytic methods, where a small amount of a substance can facilitate the reaction many times, is also a cornerstone of green chemistry. mdpi.com While the Menshutkin reaction is not typically catalytic, exploring catalytic methylation systems could be a future avenue for a greener synthesis. Finally, optimizing reactions to maximize atom economy and yield reduces waste, aligning with the core goals of sustainable chemical production. pharmtech.com

Solvent-Free Alkylation Techniques

In alignment with the principles of green chemistry, solvent-free reaction conditions offer significant environmental and economic advantages by reducing waste and simplifying workups. scilit.com While the direct N-alkylation of 2-ethylpyridine is often conducted in a solvent, the concept of solvent-free synthesis is well-documented for reactions involving pyridinium salt reagents. For instance, 2-chloro-1-methylpyridinium iodide (CMPI) has been effectively used as a mediator in solvent-free Biginelli reactions at elevated temperatures. scilit.comresearchgate.net This demonstrates the feasibility of conducting reactions with pyridinium compounds without a solvent medium.

Applying this principle to the synthesis of Pyridinium, 2-ethyl-1-methyl-, iodide, the reaction could potentially be carried out by directly mixing the neat reactants, 2-ethylpyridine and methyl iodide, and applying heat. Such a procedure would eliminate the need for solvent handling, recovery, and disposal, streamlining the synthesis for research applications. The key advantages include shorter reaction times and simplified product isolation. scilit.com

Catalytic Enhancements for N-Alkylation Reactions

The N-alkylation of pyridines with highly reactive alkyl halides like methyl iodide is typically an efficient process that proceeds without the need for a catalyst. However, in certain contexts, catalytic enhancements can be employed to improve reaction rates or to facilitate the use of less reactive alkylating agents.

While many catalytic methods focus on the functionalization of the pyridine ring itself, such as using nickel catalysts for methylation, these are distinct from N-alkylation. nih.gov For the quaternization of the nitrogen atom, phase-transfer catalysts can be applied, particularly when dealing with reactants of low mutual solubility. researchgate.net Furthermore, iodine has been shown to act as a catalyst in related heterocyclic syntheses, where it is reduced to hydrogen iodide in situ, which then activates other reactants. mdpi.com In the case of 2-ethyl-1-methyl-, iodide synthesis, the reaction is generally facile, but understanding these catalytic principles provides options for optimizing similar transformations.

Purification and Isolation Strategies for Academic Studies

Following synthesis, the crude product requires purification to remove unreacted starting materials and any by-products. For academic and research-grade materials, recrystallization and chromatography are the most common and effective strategies. researchgate.netyoutube.com

Recrystallization Techniques

Recrystallization is a fundamental technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent system. libretexts.orgmt.com The process involves dissolving the impure solid in a minimum amount of a hot, appropriate solvent to create a saturated solution. youtube.com As the solution cools slowly, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor). libretexts.orgmt.com

The selection of a suitable solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. mt.comyoutube.com For pyridinium salts, common purification procedures involve crystallization from ether suspensions or acetone. nih.gov A typical method for a related compound, 2-chloro-1-methylpyridinium iodide, involves dissolving it in ethanol and then adding diethyl ether to induce precipitation of the purified solid. chemicalbook.com After crystallization, the pure crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried. libretexts.orgyoutube.com

Table 1: Principles and Common Solvents for Recrystallization of Pyridinium Salts

| Step | Principle | Common Solvents/Systems for Pyridinium Salts | Reference |

|---|---|---|---|

| Solvent Selection | The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent. | Acetone, Ethanol, Diethyl Ether (as anti-solvent) | nih.govchemicalbook.com |

| Dissolution | Dissolve the crude solid in the minimum amount of boiling solvent to ensure the solution is saturated. | Use of an Erlenmeyer flask on a hot plate is common to minimize evaporation. youtube.com | youtube.com |

| Cooling | Allow the solution to cool slowly to room temperature, followed by an ice bath to maximize crystal formation. | Slow cooling promotes the formation of larger, purer crystals. libretexts.org | libretexts.org |

| Isolation | Separate the purified crystals from the mother liquor using vacuum filtration. | A Büchner funnel and a clean, dry flask are used for collection. youtube.com | youtube.com |

| Washing & Drying | Wash the collected crystals with a small amount of ice-cold solvent and dry them to remove residual solvent. | Washing removes impurities adhering to the crystal surface. youtube.com | youtube.com |

Chromatographic Purification Methods

Chromatography is another powerful tool for the purification and analysis of synthetic compounds. For preparative-scale purification in a research setting, column chromatography is often employed. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) while being carried through by a mobile phase (eluent). researchgate.net A gradient of solvents, such as ethyl acetate and hexane, can be used to elute compounds of varying polarities. researchgate.net

For analytical purposes, such as confirming the purity of the final product, High-Performance Liquid Chromatography (HPLC) is a highly effective method. nih.govsemanticscholar.org A validated ion chromatography method using a reverse-phase approach has been developed for the analysis of pyridinium ionic liquids. oup.com This method allows for the quantification of small amounts of pyridinium salts and can distinguish between different analogues. nih.govoup.com

Table 2: Typical HPLC Conditions for Pyridinium Salt Analysis

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Technique | Reverse Phase Ion Chromatography | Suitable for separating ionic compounds like pyridinium salts. | oup.com |

| Stationary Phase | Metrosep C3–150 prototype column | The solid material to which the analyte adsorbs. | oup.com |

| Mobile Phase (Eluent) | 50% (w/w) Acetonitrile / 50% (w/w) Demineralized Water | The solvent that carries the analyte through the column. | oup.com |

| pH | 2.70 (adjusted with methanesulfonic acid) | Optimizes the ionization state of the analyte and stationary phase for better separation. | oup.com |

| Flow Rate | 1.0 mL/min | Controls the speed at which the mobile phase moves through the column. | oup.com |

| Temperature | 40 °C | Affects solubility and interaction kinetics, improving peak shape and resolution. | oup.com |

Scalability Considerations for Research Applications

When preparing compounds for research, scalability refers to the ability to increase the amount of product synthesized without a significant loss in yield or purity. The synthesis of this compound via the Menshutkin reaction is generally considered scalable for laboratory and semi-industrial purposes. semanticscholar.org

Advanced Spectroscopic Characterization and Structural Elucidation of Pyridinium, 2 Ethyl 1 Methyl , Iodide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the ¹H NMR spectrum of 2-ethyl-1-methylpyridinium iodide, distinct signals are expected for the protons of the pyridinium (B92312) ring, the N-methyl group, and the 2-ethyl group.

The positive charge on the nitrogen atom deshields the adjacent protons, causing their signals to appear at a higher chemical shift (downfield) compared to a neutral pyridine (B92270) ring. The protons on the aromatic ring (H-3, H-4, H-5, H-6) would typically appear as complex multiplets due to spin-spin coupling. The N-methyl protons would present as a singlet, as they have no adjacent protons to couple with. The ethyl group protons would appear as a quartet for the methylene (B1212753) (-CH2-) group (coupled to the methyl protons) and a triplet for the methyl (-CH3) group (coupled to the methylene protons).

Expected ¹H NMR Data (Predicted)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridinium H-6 | ~8.8-9.0 | d (doublet) | ~6-7 |

| Pyridinium H-4 | ~8.4-8.6 | t (triplet) | ~7-8 |

| Pyridinium H-3 | ~7.9-8.1 | d (doublet) | ~7-8 |

| Pyridinium H-5 | ~7.8-8.0 | t (triplet) | ~6-7 |

| N-CH₃ (singlet) | ~4.2-4.4 | s (singlet) | N/A |

| Ethyl -CH₂- | ~3.0-3.2 | q (quartet) | ~7-8 |

Note: Predicted values are based on general principles and data from similar pyridinium compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a clear count of the non-equivalent carbons. In 2-ethyl-1-methylpyridinium iodide, eight distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum.

Similar to ¹H NMR, the carbons of the pyridinium ring are deshielded due to the positive charge and aromaticity, appearing downfield. The carbon atom attached to the nitrogen (C-2 and C-6) are typically the most deshielded among the ring carbons. The chemical shifts of the N-methyl and ethyl group carbons appear in the upfield (aliphatic) region of the spectrum.

Expected ¹³C NMR Data (Predicted)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyridinium C-2 | ~155-157 |

| Pyridinium C-6 | ~145-147 |

| Pyridinium C-4 | ~144-146 |

| Pyridinium C-3 | ~130-132 |

| Pyridinium C-5 | ~128-130 |

| N-CH₃ | ~48-50 |

| Ethyl -CH₂- | ~25-27 |

Note: Predicted values are based on general principles and known data for similar N-alkylpyridinium salts.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons. Cross-peaks in a COSY spectrum would confirm the connectivity between the H-3/H-4/H-5/H-6 protons on the pyridinium ring and between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would be used to definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.

While solution-state NMR provides information on the molecule's average structure, solid-state NMR (ssNMR) can probe the structure in its crystalline form. For 2-ethyl-1-methylpyridinium iodide, ssNMR could reveal information about the presence of different polymorphs (different crystal forms), molecular packing, and specific intermolecular interactions within the crystal lattice. The chemical shifts in ssNMR are highly sensitive to the local electronic environment, which is influenced by how the molecules are arranged relative to one another in the solid state.

Single-Crystal X-ray Diffraction for Absolute Structure and Crystallographic Parameters

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By diffracting X-rays off a single crystal of the compound, a unique diffraction pattern is generated that can be mathematically transformed into a model of the electron density, revealing atomic positions with high precision.

For 2-ethyl-1-methylpyridinium iodide, this technique would provide the absolute structure, including definitive bond lengths, bond angles, and the conformation of the ethyl group relative to the pyridinium ring. While specific crystallographic data for this compound are not available, analysis of related N-alkylpyridinium iodides, such as N-methylpyridinium iodide, provides insight into the expected parameters. researchgate.net

Expected Crystallographic Parameters (based on analogues)

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| a (Å) | 7-10 |

| b (Å) | 8-12 |

| c (Å) | 12-15 |

| α, γ (°) | 90 |

| β (°) | 90-110 |

Note: These parameters are hypothetical and based on typical values for similar small organic salts like N-methylpyridinium iodide. researchgate.net

The data from single-crystal X-ray diffraction also illuminates how the 2-ethyl-1-methylpyridinium cations and iodide anions are arranged in the crystal lattice. In related N-alkylpyridinium iodide structures, the packing is dominated by electrostatic interactions between the positively charged pyridinium cation and the negatively charged iodide anion. researchgate.net

Key interactions that would be expected in the crystal structure include:

Ion-Pairing: Close contacts between the iodide anion (I⁻) and the positively charged nitrogen atom of the pyridinium ring.

C–H···I Interactions: Weak hydrogen bonds between the acidic protons of the pyridinium ring (especially H-2 and H-6) and the iodide anion are common. nih.gov

π-π Stacking: The planar pyridinium rings may stack in an offset or anti-parallel fashion, contributing to the stability of the crystal lattice. nih.gov The presence of the ethyl group at the 2-position would likely influence this stacking, potentially leading to a herringbone or other motif that accommodates the steric bulk. The iodide ions would be situated within this framework, interacting with multiple cations.

Hydrogen Bonding Networks Involving the Iodide Anion

In the crystalline state of pyridinium salts, the iodide anion participates in a network of non-covalent interactions, primarily weak C–H···I hydrogen bonds. nih.govnih.govnih.gov While a definitive crystal structure for 2-ethyl-1-methylpyridinium iodide is not publicly available, the hydrogen bonding patterns can be inferred from closely related structures. The hydrogen atoms of the pyridinium ring, particularly those activated by the adjacent positively charged nitrogen atom, are the most likely donors for these interactions.

Conformational Analysis of the Pyridinium Cation within the Crystal Lattice

The conformation of the 2-ethyl-1-methylpyridinium cation within the crystal lattice is dictated by a combination of intramolecular and intermolecular forces. Analysis of analogous structures, such as substituted styryl-pyridinium iodides, reveals that the pyridinium ring itself is typically planar. nih.govnih.govnih.gov

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational details of "Pyridinium, 2-ethyl-1-methyl-, iodide". uni-saarland.deresearchgate.net These two techniques are often complementary, as some vibrational modes may be more active in either IR or Raman spectroscopy. docbrown.info

Characteristic Vibrational Modes of the Pyridinium Ring

The vibrational spectrum of the 2-ethyl-1-methylpyridinium cation is characterized by a series of bands arising from the vibrations of the pyridinium ring. These modes are sensitive to the substitution pattern and the electronic environment of the ring. Based on studies of related pyridinium compounds, the following assignments can be expected: acs.orgirb.hrnist.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| C–H stretching | 3000–3150 | Stretching vibrations of the C-H bonds on the aromatic ring. |

| Ring stretching | 1500–1650 | C=C and C=N stretching vibrations within the pyridinium ring. These are often strong in both IR and Raman spectra. |

| In-plane C–H bending | 1000–1300 | Bending vibrations of the C-H bonds within the plane of the ring. |

| Ring breathing | 950–1050 | A symmetric stretching and contraction of the entire pyridinium ring. |

| Out-of-plane C–H bending | 700–900 | Bending vibrations of the C-H bonds out of the plane of the ring. The positions are sensitive to the substitution pattern. |

This table is based on data from analogous pyridinium compounds and general spectroscopic principles.

Analysis of Alkyl Chain Vibrations

The methyl and ethyl substituents give rise to their own characteristic vibrational modes. These can be distinguished from the pyridinium ring vibrations and provide information about the alkyl portion of the molecule. The expected vibrations are based on well-established group frequencies for alkanes and substituted aromatics. docbrown.infodocbrown.info

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| Asymmetric CH₃ stretching | ~2960 | Asymmetric stretching of the C-H bonds in the methyl group. |

| Symmetric CH₃ stretching | ~2870 | Symmetric stretching of the C-H bonds in the methyl group. |

| Asymmetric CH₂ stretching | ~2925 | Asymmetric stretching of the C-H bonds in the ethyl group's methylene unit. |

| Symmetric CH₂ stretching | ~2850 | Symmetric stretching of the C-H bonds in the ethyl group's methylene unit. |

| CH₃ deformation (umbrella) | ~1380 | Symmetric bending of the methyl group. |

| CH₂ scissoring | ~1465 | In-plane bending of the methylene group. |

| C-C stretching | 900–1200 | Stretching of the carbon-carbon single bond of the ethyl group. |

This table is based on data from analogous alkyl-substituted compounds and general spectroscopic principles.

Mass Spectrometry Techniques for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of "this compound" through the analysis of its fragmentation patterns. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of ionic compounds like pyridinium salts. researchgate.netnih.govrsc.org In the positive ion mode, ESI-MS is expected to show a prominent peak corresponding to the intact 2-ethyl-1-methylpyridinium cation, [C₈H₁₂N]⁺.

The molecular ion of the 2-ethyl-1-methylpyridinium cation has a calculated m/z (mass-to-charge ratio) of approximately 122.10. nih.gov High-resolution mass spectrometry would allow for the determination of the exact mass, confirming the elemental composition.

Under collision-induced dissociation (CID) conditions in a tandem mass spectrometer (MS/MS), the molecular ion will fragment in a predictable manner. The fragmentation pathways are influenced by the stability of the resulting fragment ions and neutral losses. For the 2-ethyl-1-methylpyridinium cation, potential fragmentation pathways include:

Loss of the ethyl group: This would involve the cleavage of the bond between the ethyl group and the pyridinium ring, resulting in a fragment ion corresponding to 1-methylpyridinium.

Loss of the methyl group: Cleavage of the N-methyl bond would lead to the formation of a 2-ethylpyridine (B127773) fragment.

Ring opening and subsequent fragmentation: More energetic collisions can induce cleavage of the pyridinium ring itself, leading to a complex pattern of smaller fragment ions.

A hypothetical fragmentation pattern is presented in the table below:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| ~122.10 | ~93.06 | C₂H₅• (ethyl radical) | 1-methylpyridinium cation |

| ~122.10 | ~107.08 | CH₃• (methyl radical) | 2-ethylpyridine |

This table presents a simplified, hypothetical fragmentation pattern based on established principles of mass spectrometry.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule by providing its exact mass. For this compound, HRMS is crucial for confirming the identity of the cationic species, 2-ethyl-1-methylpyridinium.

Table 1: Theoretical Exact Mass of 2-ethyl-1-methylpyridinium Cation

| Ion Formula | Constituent Atoms | Isotopic Mass (Da) | Calculated Monoisotopic Mass (Da) |

|---|---|---|---|

| C₈H₁₂N⁺ | 8 x ¹²C | 12.000000 | 122.0964 |

| 12 x ¹H | 1.007825 |

Note: The calculated monoisotopic mass is a theoretical value. Experimental HRMS analysis would aim to measure this value with high accuracy (typically within a few parts per million, ppm) to confirm the elemental formula.

The fragmentation of N-alkylpyridinium salts in mass spectrometry often involves characteristic pathways. For the 2-ethyl-1-methylpyridinium cation, potential fragmentation could involve the loss of the ethyl or methyl group, or cleavage within the pyridine ring. The fragmentation of the related N-methylpyridinium ion has been shown to proceed via the loss of methane (B114726). nih.gov Derivatization of molecules with pyridinium salts is a known strategy to enhance ionization efficiency and direct fragmentation in mass spectrometry, often leading to the formation of a stable pyridinium cation as a major fragment. nih.govresearchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful techniques to investigate the electronic structure and transitions within a molecule. For pyridinium salts, the electronic spectra are typically dominated by transitions involving the π-electron system of the aromatic ring.

The UV-Vis absorption spectrum of pyridinium compounds is characterized by π-π* transitions within the pyridinium ring. libretexts.orglibretexts.orglumenlearning.com These transitions involve the excitation of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. The position and intensity of these absorption bands are influenced by the nature and position of substituents on the pyridinium ring.

For 1,2-dialkylpyridinium salts like this compound, the alkyl groups can cause a slight shift in the absorption maxima compared to the unsubstituted pyridinium ion. While specific spectral data for the title compound is not available in the provided search results, related N-alkylpyridinium iodides exhibit absorption bands in the UV region. For instance, the UV-visible absorption spectra of various alkylpyridinium iodides show a band around 42,000 cm⁻¹ (approximately 238 nm), which has been attributed to a modified charge-transfer-to-solvent transition of the iodide ion within a solvent-shared ion pair. rsc.org The π-π* transitions of the pyridinium cation itself are also expected in this region. The conjugation within the pyridine ring is the primary determinant of these transitions. lumenlearning.com

Table 2: Representative UV-Vis Absorption Data for Related Pyridinium Compounds

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

|---|---|---|---|---|

| 1,3,5-Hexatriene (conjugated system) | 258 | π - π* lumenlearning.com | ||

| 1,3-Butadiene (conjugated system) | 217 | π - π* lumenlearning.com |

Note: This table provides examples of π-π transitions in conjugated systems to illustrate the general principles. Specific data for this compound is needed for a direct comparison.*

The electronic spectra of pyridinium salts can be significantly influenced by the solvent environment, a phenomenon known as solvatochromism. The polarity of the solvent can affect the energy levels of the ground and excited states of the molecule to different extents, leading to shifts in the absorption and emission maxima.

For N-alkylpyridinium iodides, the interaction between the iodide anion and the pyridinium cation can be modulated by the solvent. In non-polar solvents, they may exist as contact ion pairs, while in more polar solvents, solvent-separated ion pairs are more likely. This equilibrium can influence the electronic spectra. rsc.org Generally, π-π* transitions in pyridinium compounds may exhibit a red shift (bathochromic shift) with increasing solvent polarity if the excited state is more polar than the ground state. libretexts.org Conversely, if the ground state is more stabilized by polar solvents, a blue shift (hypsochromic shift) can be observed. The study of solvatochromism provides valuable insights into the nature of the electronic transitions and the charge distribution in the ground and excited states. The emission spectra of some pyridinium salts have shown positive solvatochromism, indicating a stabilization of the excited state in more polar solvents.

Table 3: Common Solvents and Their Polarity

| Solvent | Dielectric Constant (ε) at 20°C | Polarity |

|---|---|---|

| Water | 80.1 | High |

| Acetonitrile (B52724) | 37.5 | High |

| Methanol (B129727) | 32.7 | High |

| Ethanol (B145695) | 24.5 | Medium |

| Dichloromethane (B109758) | 8.9 | Medium |

| Tetrahydrofuran (THF) | 7.5 | Low |

Note: This table provides a reference for solvent polarity. To fully characterize the solvatochromic behavior of this compound, its UV-Vis and fluorescence spectra would need to be recorded in a range of these solvents.

Fluorescence in pyridinium salts is also a key characteristic. While some simple pyridinium salts are weakly fluorescent, substitution can significantly enhance fluorescence quantum yields. nih.govnih.gov The fluorescence properties, including emission wavelength and intensity, are also often sensitive to the solvent environment.

Theoretical and Computational Investigations of Pyridinium, 2 Ethyl 1 Methyl , Iodide

Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of ionic liquids, offering a balance between accuracy and computational cost. For Pyridinium (B92312), 2-ethyl-1-methyl-, iodide, DFT calculations can elucidate its molecular geometry, the energetics of its ion pair, and its electronic characteristics.

Theoretical studies on similar pyridinium-based ionic liquids, such as 1-ethylpyridinium iodide ([EP]⁺[I]⁻), have been conducted using DFT at the B3LYP level with basis sets like 6-311++G** for the cation and DGDZVP for the iodide anion. acs.org These studies provide a strong basis for understanding the geometry of the 2-ethyl-1-methylpyridinium iodide ion pair.

The optimization of the molecular geometry involves finding the lowest energy arrangement of the atoms. For the 2-ethyl-1-methylpyridinium cation, the ethyl and methyl groups are attached to the nitrogen atom of the pyridine (B92270) ring. The planarity of the pyridinium ring is a key feature, although slight distortions can occur upon interaction with the anion. In related structures, the interaction between the halide anion and the pyridinium cation is found to be a combination of electrostatic forces and weaker hydrogen bonds. nih.gov For instance, the iodide anion interacts electrostatically with the positively charged nitrogen atom of the pyridinium ring and can also form weak C-H···I⁻ hydrogen bonds with the hydrogen atoms of the alkyl groups and the pyridinium ring. nih.govresearchgate.net

The energetics of the cation-anion pair can be evaluated by calculating the interaction energy, which is the difference between the total energy of the ion pair and the sum of the energies of the individual isolated ions. This energy provides a measure of the stability of the ion pair. Studies on similar pyridinium halides show that the interaction energy is significant, indicating a strong association between the cation and the anion in the gas phase. acs.org

Table 1: Representative Optimized Geometrical Parameters for a Pyridinium-Iodide Ion Pair (Hypothetical data based on similar structures)

| Parameter | Value |

|---|---|

| N-C (methyl) bond length | ~1.48 Å |

| N-C (ethyl) bond length | ~1.50 Å |

| C-C (ethyl) bond length | ~1.54 Å |

| Average Pyridinium C-C bond length | ~1.39 Å |

| Average Pyridinium C-N bond length | ~1.35 Å |

| N···I⁻ distance | ~3.5 - 4.0 Å |

Note: This data is illustrative and based on computational studies of similar pyridinium iodide compounds.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. mdpi.compitt.edu

In the case of pyridinium iodide salts, DFT calculations show that the HOMO is typically localized on the iodide anion, which is the most electron-rich species. acs.org The LUMO, on the other hand, is generally found to be distributed over the pyridinium cation, particularly around the positively charged nitrogen and the aromatic ring. acs.org

A smaller HOMO-LUMO gap suggests that the molecule requires less energy for an electronic excitation, which can correlate with higher reactivity. pitt.edu For pyridinium-based ionic liquids, the energy of the HOMO-LUMO gap is influenced by the nature of both the cation and the anion. acs.org Theoretical calculations on related stilbazolium derivatives, which also feature a pyridinium core, have utilized DFT to determine HOMO-LUMO energies and understand their electronic transitions. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.2 |

| LUMO | -1.8 |

Note: These values are hypothetical and serve as an example based on typical DFT calculations for similar ionic liquids.

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The EPS map is plotted on the van der Waals surface of the molecule, with different colors representing different values of the electrostatic potential. researchgate.net

For the 2-ethyl-1-methylpyridinium iodide ion pair, the EPS map would show distinct regions of positive and negative potential. The areas of most negative potential (typically colored red) are associated with the iodide anion, indicating its nucleophilic character. acs.org Conversely, the regions of most positive potential (typically colored blue) would be located around the hydrogen atoms of the pyridinium ring and the alkyl groups, as well as near the nitrogen atom, highlighting the electrophilic nature of the cation. acs.orgresearchgate.net

These maps are useful for understanding intermolecular interactions, such as those with solvent molecules or other ions in the condensed phase. alfa-chemistry.com The electrostatic interactions are a dominant force in ionic liquids, and EPS mapping provides a clear picture of how these forces are distributed across the ion pair. researchgate.netalfa-chemistry.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Condensed Phases

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations can model the movements and interactions of a large number of ions and solvent molecules, providing a detailed view of the condensed phase properties of Pyridinium, 2-ethyl-1-methyl-, iodide.

The behavior of an ionic liquid in a solvent is critical for many of its applications. MD simulations can model the solvation of 2-ethyl-1-methylpyridinium iodide in various solvents, from polar protic solvents like water to aprotic polar solvents like acetonitrile (B52724), and nonpolar solvents. pitt.edu These simulations can reveal the structure of the solvation shells around the cation and anion. mdpi.com

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) MD simulations are a particularly powerful approach for studying solvation, where the ion pair and its immediate solvent shell are treated with a higher level of theory (QM), while the rest of the solvent is treated with a classical force field (MM). mdpi.com This method has been successfully used to study the hydration of halide ions, revealing details about the hydrogen bonding between the ion and water molecules. mdpi.com

Studies on the solvation of iodide have shown that it forms a structured hydration shell, and its dynamics are closely coupled with the surrounding water molecules. nih.gov For the 2-ethyl-1-methylpyridinium cation, simulations would likely show that in polar solvents, the solvent molecules orient themselves to interact with the charged pyridinium ring. In aqueous solutions, water molecules would form hydrogen bonds with the iodide anion and interact with the charged regions of the cation.

MD simulations are instrumental in calculating transport properties such as diffusion coefficients, which are a measure of how quickly ions move through the bulk liquid. acs.org The diffusion of ions in ionic liquids is a complex process that can involve both individual ion motion and collective motions of ion clusters. acs.orgnih.govacs.org

Quasielastic neutron scattering experiments, often complemented by MD simulations, have been used to study diffusion in pyridinium-based ionic liquids. acs.orgnih.govacs.org These studies have revealed the presence of different diffusional processes, including slower collective diffusion and faster localized single-particle motions. acs.orgnih.govacs.org The diffusion coefficients for the cation and anion can be calculated from the mean square displacement of the ions over time in the simulation. These values are crucial for understanding the conductivity and viscosity of the ionic liquid.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Ethylpyridinium iodide |

| 1-Methylpyridinium iodide |

| Acetonitrile |

Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry offers powerful tools to predict spectroscopic properties, which can then be validated against experimental data, providing a detailed understanding of the molecular structure and dynamics.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational structural elucidation. For this compound, density functional theory (DFT) is the most common method employed. The process typically involves:

Geometry Optimization: The first step is to obtain an accurate molecular geometry. This is usually achieved using a selected DFT functional (e.g., B3LYP, PBE0, M06-2X) and a suitable basis set (e.g., 6-311+G(d,p)). For ionic species like pyridinium iodide, it is crucial to consider the solvent effects, which can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

NMR Shielding Tensor Calculation: Once the geometry is optimized, the NMR shielding tensors are calculated using the same or a different DFT functional and basis set. The GIAO (Gauge-Including Atomic Orbital) method is widely used for this purpose.

Chemical Shift Calculation: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (B1202638) (TMS). The chemical shift is calculated as δ = σ_ref - σ_iso, where σ_ref is the shielding constant of the reference.

Studies on related pyridinium systems have shown that the choice of the DFT functional can significantly impact the accuracy of the predicted chemical shifts. semanticscholar.orgnih.gov For instance, double-hybrid functionals have shown high accuracy for both carbon and proton chemical shifts. semanticscholar.org A comparison between predicted and experimental chemical shifts can help confirm the proposed structure and provide insights into the electronic environment of the nuclei.

Table 1: Predicted vs. Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

| C2 | 155.8 | 154.2 | - | - |

| C3 | 130.5 | 129.8 | 7.95 | 7.88 |

| C4 | 145.2 | 144.1 | 8.40 | 8.32 |

| C5 | 130.2 | 129.5 | 7.92 | 7.85 |

| C6 | 147.9 | 146.5 | 8.85 | 8.76 |

| N-CH₃ | 48.7 | 47.9 | 4.30 | 4.22 |

| Ethyl-CH₂ | 25.4 | 24.8 | 3.10 | 3.03 |

| Ethyl-CH₃ | 14.1 | 13.5 | 1.35 | 1.28 |

Note: The data in this table is illustrative and based on typical values found for similar pyridinium salts in the literature. It serves to demonstrate the format and type of data generated from such computational studies.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods can predict these vibrational frequencies and help in the assignment of the experimental spectra. The typical computational workflow is as follows:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This involves computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix).

Harmonic Frequencies: Diagonalization of the Hessian matrix yields the harmonic vibrational frequencies. These frequencies are often systematically overestimated compared to experimental values due to the neglect of anharmonicity and other factors.

Scaling Factors: To improve the agreement with experimental data, the calculated harmonic frequencies are often scaled using empirical scaling factors that depend on the level of theory used. acs.org

Anharmonic Corrections: For higher accuracy, anharmonic corrections can be calculated using methods like vibrational second-order perturbation theory (VPT2). acs.org

For this compound, the calculated vibrational spectrum would show characteristic bands for the pyridinium ring stretching and bending modes, as well as vibrations associated with the methyl and ethyl substituents. researchgate.netresearchgate.net The interaction with the iodide anion can also influence the vibrational frequencies, particularly those of the N-methyl group and the ring protons. cdnsciencepub.com

Table 2: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Vibrational Mode | Calculated Harmonic Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Pyridinium Ring Stretch | 1635 | 1608 | 1610 |

| Pyridinium Ring Stretch | 1580 | 1556 | 1555 |

| C-H Bend (Aromatic) | 1485 | 1462 | 1460 |

| N-CH₃ Rock | 1420 | 1398 | 1395 |

| Ethyl C-H Bend | 1380 | 1359 | 1358 |

| Pyridinium Ring Breathing | 1030 | 1014 | 1015 |

| C-N Stretch | 995 | 980 | 982 |

Note: The data in this table is illustrative and based on typical values found for similar pyridinium salts in the literature. It serves to demonstrate the format and type of data generated from such computational studies.

Intermolecular Interaction Analysis using Computational Methods

The physical and chemical properties of ionic liquids are largely governed by the nature and strength of the intermolecular interactions between the constituent ions.

Non-Covalent Interactions (NCI) analysis is a computational technique used to visualize and characterize weak interactions in molecular systems. rsc.org It is based on the electron density and its derivatives. The NCI plot, also known as the reduced density gradient (RDG) plot, provides a graphical representation of the regions of non-covalent interactions.

For this compound, NCI analysis would reveal the interactions between the pyridinium cation and the iodide anion. These would primarily be electrostatic interactions and hydrogen bonds between the iodide and the acidic protons of the pyridinium ring (especially the N-methyl protons and the ortho-protons). researchgate.net The color-coding in the NCI plot indicates the strength of the interaction, with blue typically representing strong attractive interactions (like hydrogen bonds), green indicating weaker van der Waals interactions, and red indicating repulsive interactions.

The binding energy of the ion pair is a quantitative measure of the strength of the interaction between the cation and the anion. It is calculated as the difference between the energy of the optimized ion pair and the sum of the energies of the individual, isolated ions.

Binding Energy = E(cation-anion) - [E(cation) + E(anion)]

The calculation is typically performed using high-level quantum mechanical methods, such as DFT with dispersion corrections (e.g., B3LYP-D3) or Møller-Plesset perturbation theory (MP2). researchgate.netresearchgate.net The basis set superposition error (BSSE) should be corrected for, often using the counterpoise correction method, to obtain accurate binding energies. For this compound, the binding energy would be influenced by the electrostatic attraction between the positively charged pyridinium ring and the negatively charged iodide, as well as by hydrogen bonding and dispersion interactions.

Table 3: Calculated Binding Energies (kcal/mol) for the this compound Ion Pair

| Computational Method | Basis Set | Uncorrected Binding Energy (kcal/mol) | BSSE Corrected Binding Energy (kcal/mol) |

| B3LYP-D3 | 6-311++G(d,p) | -85.2 | -82.5 |

| M06-2X | 6-311++G(d,p) | -88.7 | -86.1 |

| MP2 | aug-cc-pVTZ | -90.5 | -87.8 |

Note: The data in this table is illustrative and based on typical values found for similar ionic liquids in the literature. It serves to demonstrate the format and type of data generated from such computational studies.

Reactivity Profiles and Mechanistic Studies of Pyridinium, 2 Ethyl 1 Methyl , Iodide

Role of the Pyridinium (B92312) Cation as an Electrophilic Center

The nitrogen atom in the pyridinium ring bears a permanent positive charge, which significantly reduces the electron density of the aromatic system through a powerful inductive effect. This electron deficiency renders the pyridinium cation an electrophilic species, susceptible to attack by nucleophiles. The presence of alkyl substituents on both the nitrogen (N-methyl) and at the C2-position (2-ethyl) modulates this electrophilicity. Studies on related alkylpyridinium salts show that both steric and electronic effects of such substituents influence the reduction potential of the ring and its subsequent reactivity. acs.org The key step in many reactions involving these salts is the single-electron reduction of the pyridinium ring, which initiates further transformations like C-N bond cleavage. acs.org

The electrophilic nature of the 2-ethyl-1-methylpyridinium cation allows it to undergo nucleophilic addition at the carbon atoms of the ring, particularly at the positions ortho and para to the positively charged nitrogen (C2, C4, and C6). The presence of the ethyl group at C2 provides some steric hindrance, suggesting that nucleophilic attack might be favored at the C4 and C6 positions.

In some synthetic applications, such as Negishi cross-couplings where alkyl pyridinium salts are used as electrophiles, the competitive nucleophilic addition of the organozinc reagent to the pyridinium ring is a potential side reaction that must be considered. nih.gov The outcome of such additions is typically the formation of a neutral, non-aromatic dihydropyridine (B1217469) derivative. The stability and subsequent reactivity of this adduct depend on the nature of the nucleophile and the reaction conditions.

Table 1: Representative Nucleophilic Addition Reactions This table presents potential nucleophilic addition reactions based on the known reactivity of pyridinium cations.

| Nucleophile (Nu⁻) | Product Structure | Product Class |

|---|---|---|

| Hydride (H⁻) |  |

1,2,3,6-Tetrahydropyridine derivative |

| Hydroxide (B78521) (OH⁻) |  |

Pyridinium pseudobase |

| Cyanide (CN⁻) |  |

Dihydropyridine nitrile |

| Grignard (R-MgX) |  |

N-methyl-2-ethyl-6-alkyldihydropyridine |

Under the action of certain nucleophiles, particularly primary and secondary amines, the pyridinium ring can undergo cleavage. This classic transformation is known as the Zincke reaction. acs.org The reaction proceeds via nucleophilic attack on the pyridinium ring, followed by a sequence of steps that results in the opening of the heterocyclic ring to form a highly conjugated open-chain product, often referred to as a Zincke aldehyde. acs.org

Modern synthetic methods have harnessed this reactivity. For instance, by tethering a nitrogen-based nucleophile to the pyridinium ring, subsequent activation can induce an intramolecular cyclization that triggers ring-opening, leading to the formation of new, complex heterocyclic systems. acs.org Another example involves the reaction of N-alkylpyridinium salts with benzyne, which proceeds through a cascade of a dearomative cycloaddition followed by a rearomative ring-opening reaction. researchgate.netthieme-connect.com

Deprotonation Chemistry and Ylide Formation

The electron-withdrawing pyridinium ring significantly increases the acidity of the protons on the adjacent carbon atoms of the N-methyl and C-ethyl substituents. These are referred to as α-hydrogens.

The α-hydrogens of the N-methyl group and the methylene (B1212753) (-CH₂-) of the C2-ethyl group are acidic enough to be removed by a suitable base. This increased acidity is analogous to the α-hydrogens of carbonyl compounds, where the resulting anion (an enolate) is stabilized by resonance. libretexts.orgpressbooks.publibretexts.org In the case of 2-ethyl-1-methylpyridinium iodide, deprotonation leads to a neutral, zwitterionic species called a pyridinium ylide, which is stabilized by delocalization of the negative charge into the pyridinium ring. The pKa values for these α-hydrogens are significantly lower than those of typical alkanes. libretexts.org For comparison, the pKa values of several substituted pyridinium salts have been measured, highlighting the influence of substituents on acidity. nih.gov

Table 2: Comparative pKa Values of Substituted Pyridinium Salts in Methanol (B129727) Data sourced from a study on pyridinium ylide-alkyne cycloadditions. nih.gov

| Pyridinium Salt | Substituent (R₁) | pKa |

|---|---|---|

| 1-(Methoxycarbonylmethyl)-4-methoxypyridinium bromide | -OCH₃ | 9.04 |

| 1-(Methoxycarbonylmethyl)-4-methylpyridinium bromide | -CH₃ | 8.58 |

| 1-(Methoxycarbonylmethyl)-4-phenylpyridinium bromide | -Ph | 8.24 |

| 1-(Methoxycarbonylmethyl)-pyridinium bromide | -H | 8.16 |

| 1-(Methoxycarbonylmethyl)-4-cyanopyridinium bromide | -CN | 6.51 |

The treatment of 2-ethyl-1-methylpyridinium iodide with a base, such as potassium carbonate or triethylamine, can generate two possible pyridinium ylides: one from deprotonation of the N-methyl group and another from deprotonation of the ethyl group's methylene carbon. These ylides are versatile reactive intermediates in organic synthesis. researchgate.net

As 1,3-dipoles, pyridinium ylides readily participate in cycloaddition reactions with various dipolarophiles. researchgate.net For example, they react with alkynes in [3+2] cycloaddition reactions to furnish indolizine (B1195054) derivatives. nih.gov Similarly, their reaction with activated alkenes, such as enones, can lead to the synthesis of dihydrofurans via a conjugate addition followed by intramolecular cyclization. organic-chemistry.org These reactions provide powerful methods for constructing complex heterocyclic scaffolds from simple precursors. researchgate.netorganic-chemistry.org

Table 3: Representative Cycloaddition Reactions of Pyridinium Ylides

| Ylide Type | Dipolarophile | Product Class |

|---|---|---|

| Pyridinium Methylide | Alkyne (e.g., Ethyl propiolate) | Indolizine |

| Pyridinium Methylide | Enone (e.g., Chalcone) | 2,3-Dihydrofuran |

| Azomethine Ylide | Alkene | Pyrrolidine |

Anion Reactivity and Its Influence on Reaction Pathways

In most organic reactions, the iodide anion (I⁻) of Pyridinium, 2-ethyl-1-methyl-, iodide is considered a spectator ion, meaning it does not directly participate in the chemical transformation of the cation. However, the anion can exert a significant influence on the reaction's course and outcome. Its properties affect the solubility of the salt in various solvents and the nature of the ion-pairing with the pyridinium cation.

In some environments, the iodide anion can participate in reactions. For example, studies on the interaction between pyridine (B92270) and diiodine (I₂) have shown the formation of ionic species, including the bis(pyridine)iodine(I) cation and various polyiodide anions (e.g., I₃⁻, I₇⁻). ruc.dk This indicates that the iodine chemistry can be more complex than that of a simple, non-reactive counter-ion. Furthermore, while iodide is a relatively weak nucleophile compared to many others, its presence could lead to substitution reactions under specific conditions, for instance, if a better leaving group is present on another reactant. The relative reactivity of methyl iodide versus ethyl iodide in nucleophilic substitution reactions has been studied extensively, providing a framework for understanding the potential reactivity of the alkyl groups on the pyridinium salt itself. rsc.org

Role of Iodide as a Leaving Group

The iodide ion is an excellent leaving group in nucleophilic substitution and elimination reactions. This property is attributed to its large atomic radius, which allows the negative charge to be dispersed over a larger volume, and the relatively low bond strength of the carbon-iodine (C-I) bond.

In the context of the formation of this compound, the reaction typically proceeds via the nucleophilic attack of an amine (2-ethylpyridine) on an alkyl iodide (methyl iodide). In this SN2 reaction, the iodide is displaced from the methyl group by the nitrogen atom of the pyridine ring. organicchemistrytutor.com

Catalytic Effects of the Iodide Anion

The iodide anion can function as a catalyst in certain organic reactions, most notably in the Finkelstein reaction. wikipedia.org This reaction involves the conversion of an alkyl chloride or bromide to an alkyl iodide by treatment with an iodide salt, such as sodium iodide. The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in a solvent like acetone. Although the pyridinium iodide salt itself is not the primary catalyst, the iodide anion can participate in an equilibrium, potentially facilitating the substitution of other halides.

Kinetic studies on the oxidative addition of alkyl iodides, such as methyl iodide and ethyl iodide, to metal complexes are crucial for understanding organometallic catalytic cycles. acs.org These studies reveal that the reaction mechanism is sensitive to the nature of the alkyl group and the metal center. acs.orgacs.org The presence of iodide in the coordination sphere of a metal catalyst can influence the rate and selectivity of subsequent steps. For instance, in some catalytic systems, the coordination of iodide can affect the electronic properties of the metal center, thereby modulating its reactivity.

Thermal Stability and Degradation Mechanisms

The thermal stability of this compound is a critical factor in its application and storage. Like many quaternary ammonium (B1175870) salts, it is susceptible to decomposition at elevated temperatures. The degradation pathways are influenced by factors such as temperature, pressure, and the presence of other chemical species. For comparison, a related compound, 2-chloro-1-methylpyridinium (B1202621) iodide, has a documented decomposition temperature of 200 °C. sigmaaldrich.com The classical Hofmann exhaustive methylation, which produces quaternary ammonium iodides, often requires pyrolysis temperatures ranging from 200 to 300 °C for the subsequent elimination step. rsc.org

Hofmann Elimination Analogues

One of the primary degradation pathways for quaternary ammonium salts with available β-hydrogens is the Hofmann elimination. libretexts.orgwikipedia.org This E2 elimination reaction is typically initiated by a strong base, such as hydroxide. For this compound, the iodide salt is first treated with silver oxide and water to exchange the iodide anion for a hydroxide anion. organicchemistrytutor.comlibretexts.org

Upon heating, the hydroxide base abstracts a proton from the β-carbon of the ethyl group. This leads to the formation of an alkene, a tertiary amine, and water. libretexts.org A key feature of the Hofmann elimination is its regioselectivity, which is governed by the "Hofmann rule." This rule predicts that the major product will be the least substituted (least stable) alkene. wikipedia.orgmasterorganicchemistry.com The preference for the Hofmann product is attributed to the steric bulk of the large quaternary ammonium leaving group, which makes the abstraction of the less sterically hindered β-hydrogen more favorable. masterorganicchemistry.com

In the case of 2-ethyl-1-methyl-pyridinium hydroxide, the elimination would proceed as follows:

Reactant: Pyridinium, 2-ethyl-1-methyl-, hydroxide

Base: Hydroxide (OH⁻)

β-Hydrogens: Available on the terminal methyl of the ethyl group.

Products: Ethene (the Hofmann product) and 1,2-dimethyl-1,2-dihydropyridine (or its tautomer).

Table 1: Hofmann Elimination of 2-Ethyl-1-methyl-pyridinium Hydroxide

| Step | Description | Reactants | Products | Key Principle |

| 1. Anion Exchange | The iodide salt is treated with silver(I) oxide and water to form the hydroxide salt. | This compound; Ag₂O; H₂O | Pyridinium, 2-ethyl-1-methyl-, hydroxide; AgI(s) | Precipitation of AgI drives the reaction. |

| 2. E2 Elimination | The hydroxide salt is heated, causing the hydroxide ion to abstract a β-hydrogen. | Pyridinium, 2-ethyl-1-methyl-, hydroxide | Ethene; 1,2-dimethyl-1,2-dihydropyridine; H₂O | Hofmann Rule: Formation of the least substituted alkene due to steric hindrance. wikipedia.orgmasterorganicchemistry.com |

Pathways of Decomposition at Elevated Temperatures

In the absence of a strong base, thermal decomposition (pyrolysis) of this compound can occur through different mechanisms. The specific products formed depend heavily on the temperature. gdut.edu.cn

One plausible pathway is the reverse of the quaternization reaction (a nucleophilic substitution). At high temperatures, the iodide anion can attack one of the N-alkyl groups, leading to the cleavage of a C-N bond.

Pathway A (Attack at N-methyl): This would yield 2-ethylpyridine (B127773) and methyl iodide. This is often a major pathway for N-methyl pyridinium salts. knaw.nl

Pathway B (Attack at N-ethyl): This is less likely due to greater steric hindrance but would produce 1-methyl-2-pyridinium and ethyl iodide.

Another potential decomposition route involves elimination without an external base, where the iodide anion acts as a weak base, or the reaction proceeds through a more complex, possibly radical, mechanism. This could lead to the formation of ethene and 1-methylpyridinium iodide. Studies on the thermal decomposition of related organic iodides, such as ethyl iodide, show that C-I bond fission is a primary step at high temperatures, leading to radical intermediates. researchgate.net Analogous processes in perovskites containing methylammonium (B1206745) iodide show the release of methyl iodide gas at lower temperatures (275-350 °C) and additional products like methane (B114726) at higher temperatures (>350 °C), indicating temperature-dependent pathways. gdut.edu.cn

Table 2: Potential High-Temperature Decomposition Pathways

| Pathway | Proposed Mechanism | Key Reactants | Major Products | Notes |

| Retro-Menschutkin Reaction | SN2 attack by iodide on an N-alkyl group. | This compound | 2-Ethylpyridine + Methyl iodide | Often the most favorable pathway for N-methyl salts. knaw.nl |

| Elimination | Iodide acts as a weak base, or intramolecular elimination occurs. | This compound | Ethene + 1-Methylpyridinium iodide | Analogous to dehydrohalogenation. wikipedia.org |

| Radical Decomposition | Homolytic cleavage of C-I or C-N bonds at very high temperatures. | This compound | Complex mixture of products | Can be initiated by C-I bond fission of any trace alkyl iodide products. researchgate.net |

Applications in Organic Synthesis and Catalysis Involving Pyridinium, 2 Ethyl 1 Methyl , Iodide

Phase Transfer Catalysis Mediated by the Compound

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase. youtube.com Quaternary ammonium (B1175870) salts, such as Pyridinium (B92312), 2-ethyl-1-methyl-, iodide, are effective phase transfer catalysts. researchgate.net They act as a shuttle, transporting a reactant, usually an anion, from the aqueous phase into the organic phase where the reaction with an organic-soluble substrate occurs. youtube.commdpi.comyoutube.com

The critical action in phase transfer catalysis occurs at the interface between the two liquid phases. mdpi.com According to the widely accepted interfacial mechanism, the deprotonation of acidic organic compounds by a strong base (like aqueous NaOH) happens at this boundary. mdpi.com The resulting organic anions cannot readily enter the bulk organic or aqueous phases.